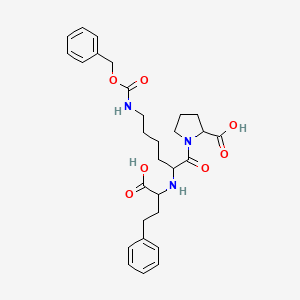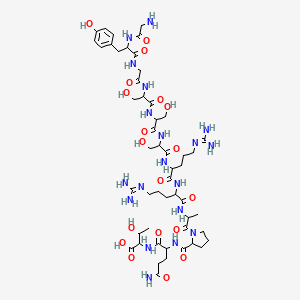
Insulin-like Growth Factor I (30-41)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin-like Growth Factor I (30-41) is a peptide fragment derived from the larger Insulin-like Growth Factor I protein. This specific fragment consists of amino acids 30 to 41 of the full-length protein. Insulin-like Growth Factor I is a hormone similar in molecular structure to insulin and plays a crucial role in growth and development, particularly in childhood. It also has anabolic effects in adults, contributing to muscle growth and repair .
准备方法
Synthetic Routes and Reaction Conditions: Insulin-like Growth Factor I (30-41) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Insulin-like Growth Factor I (30-41) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as yeast or bacterial cells, which then produce the peptide. The peptide is subsequently purified from the culture medium using chromatographic techniques .
化学反应分析
Types of Reactions: Insulin-like Growth Factor I (30-41) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of methionine residues in the peptide can occur under oxidative conditions .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Insulin-like Growth Factor I (30-41) include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
科学研究应用
Insulin-like Growth Factor I (30-41) has a wide range of scientific research applications. In biology and medicine, it is used to study cell growth, differentiation, and apoptosis. It plays a crucial role in understanding the mechanisms of growth hormone action and its effects on various tissues . In the field of chemistry, it is used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques . Additionally, it has applications in the pharmaceutical industry for developing therapeutic agents targeting growth-related disorders .
作用机制
Insulin-like Growth Factor I (30-41) exerts its effects by binding to the Insulin-like Growth Factor I receptor, a cell-surface receptor that activates intracellular signaling pathways. These pathways include the MAPK and PI3K signaling cascades, which are involved in cell proliferation, survival, and differentiation . The binding of the peptide to its receptor triggers a series of phosphorylation events that ultimately lead to the activation of these pathways .
相似化合物的比较
Similar Compounds: Similar compounds to Insulin-like Growth Factor I (30-41) include other peptide fragments derived from Insulin-like Growth Factor I, such as Insulin-like Growth Factor I (1-29) and Insulin-like Growth Factor I (42-70). These fragments also play roles in growth and development but may have different biological activities and binding affinities .
Uniqueness: What sets Insulin-like Growth Factor I (30-41) apart from other similar compounds is its specific sequence and the unique biological activities it mediates. This fragment has been shown to have distinct effects on cell signaling pathways compared to other fragments, making it a valuable tool for studying the specific functions of different regions of the Insulin-like Growth Factor I protein .
属性
分子式 |
C51H83N19O19 |
|---|---|
分子量 |
1266.3 g/mol |
IUPAC 名称 |
2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59) |
InChI 键 |
CTELNAIKTHTMNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
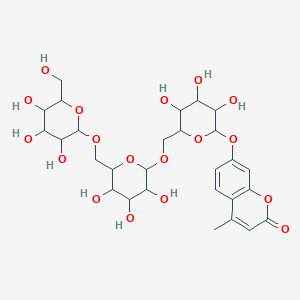
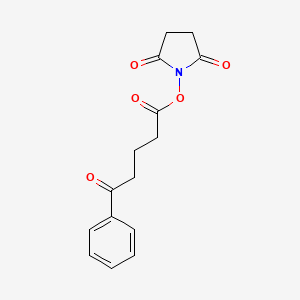
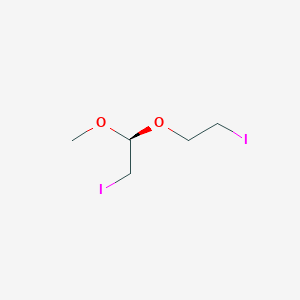
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
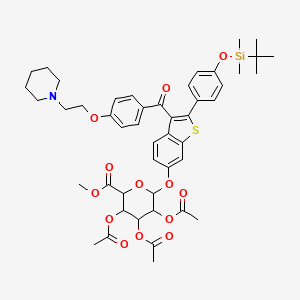
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
